4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using various methods.
Scientific Research Applications
Anticancer Activity
4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide and related compounds have been evaluated for their potential anticancer activity. A study demonstrated that substituted benzamides, including similar thiazole derivatives, exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Antimicrobial Properties
These compounds also show promising antimicrobial properties. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Bikobo et al., 2017).
UV Protection and Antimicrobial of Cotton Fabrics
Thiazole derivatives containing sulfonamide moiety have been utilized for UV protection and antimicrobial properties in cotton fabrics, showcasing the versatility of these compounds in industrial applications (Mohamed et al., 2020).
Role in Synthesis of Heterocyclic Compounds
These compounds play a significant role in the synthesis of various spiro thiazolinone heterocyclic compounds, which have shown higher antimicrobial activities. This highlights the importance of these benzamides in synthetic chemistry, particularly in the development of bioactive fused heterocyclic compounds (Patel & Patel, 2015).
Potential as Antifungal Agents
Some derivatives of 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide have been explored as potential antifungal agents. The research in this area suggests their effectiveness in combating fungal infections, further broadening the scope of their biological activities (Narayana et al., 2004).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-18-7-9-19(10-8-18)22-17-31-24(25-22)26-23(28)20-11-13-21(14-12-20)32(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAWETKTIGTYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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